molecular formula C8H9NO2 B065613 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 162307-09-7

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No. B065613
M. Wt: 151.16 g/mol
InChI Key: ZUMZWQHPSXZHBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one and its enantiomers has been explored through various methods. Holt-Tiffin (2009) described a bioresolution approach utilizing lactamase catalyzed resolution of racemic material, highlighting its efficiency in synthesizing both isomers of this compound (Holt-Tiffin, 2009). Additionally, unexpected intramolecular cyclization during the reaction of furfurylamine with maleimides has been reported as a novel strategy for synthesizing related structures (Puerto Galvis & Kouznetsov, 2013).

Molecular Structure Analysis

The molecular structure of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one features a bicyclic framework that serves as a versatile intermediate for further chemical modifications. This structural framework facilitates the synthesis of various complex molecules, including nucleosides and other biologically active compounds.

Chemical Reactions and Properties

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one undergoes various chemical reactions, leveraging its bicyclic structure for the synthesis of pharmacologically relevant molecules. For example, it has been used as an intermediate in the synthesis of carbocyclic nucleosides, demonstrating its versatility in organic synthesis (Taylor et al., 1993).

Scientific Research Applications

  • Synthons in Drug Development : These compounds are extremely versatile synthons used in an increasing number of drug candidates. Efficient bioresolution approaches have been developed for these compounds, utilizing lactamase-catalyzed resolution of racemic material, making synthesis of both isomers possible. This has significant implications for drug development and synthetic chemistry (Holt-Tiffin, 2009).

  • Enzymatic Resolution Processes : A practical enzymatic procedure for the resolution of N-substituted versions of this compound has been developed using commercially available hydrolytic enzymes. This offers a practical approach for the preparation of enantiomerically pure N-substituted γ-lactams, essential for various synthetic applications (Mahmoudian et al., 1999).

  • Synthesis of Bicyclic Skeletons : The compound is used in the synthesis of novel bicyclic skeletons like 7-oxa-2-azabicyclo[2.2.1]hept-5-ene. These have been screened using the zebrafish model system, which is crucial for genetics and developmental biology research (Puerto Galvis & Kouznetsov, 2013).

  • Ruthenium-Catalyzed Metathesis Reaction : Studies have improved the regioselectivity in the ruthenium-catalyzed metathesis reaction of this compound with allyltrimethylsilane. This improvement has implications for complex organic synthesis and drug design (Ishikura et al., 2004).

  • Pyrolysis Studies : Pyrolysis-mass spectrometry and microwave spectroscopy studies of the pyrolysates of derivatives of this compound have contributed to the understanding of its thermal behavior, which is important for various industrial and research applications (Sakaizumi et al., 1997).

  • Biocatalytic Resolution for Carbocyclic Nucleosides : The resolution of this compound using whole cell biocatalysts and enzymes (lactamases) has been identified. This allows for scalable processes to obtain synthons for carbocyclic nucleosides with natural configuration, a significant advancement in nucleoside synthesis (Taylor et al., 1993).

Safety And Hazards

Vince lactam has hazard statements H302 - H315 - H318 - H335 - H412 . Precautionary statements include P261 - P273 - P280 - P301 + P312 - P302 + P352 .

Future Directions

Vince lactam is a versatile synthetic building block and its impact on the development of therapeutics is significant . It is used as a synthetic precursor for three drugs (approved or in clinical trials) . Future research and development will likely continue to explore its potential uses in medicinal chemistry.

properties

IUPAC Name

2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h2-3,6-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMZWQHPSXZHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CC(C1=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463257
Record name 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

CAS RN

189098-29-1
Record name 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 g of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one were dissolved in acetonitrile (800 ml) and pyridine (161.26 ml) under nitrogen. At 12° C., 104.5 g of acetyl chloride were added dropwise over the course of 2 hours. The mixture was then stirred at room temperature for 4.5 hours. 800 ml of water were added to the mixture, and the acetonitrile was evaporated off in vacuo. The aqueous phase was extracted 3 times with 400 ml of ethyl acetate. The combined org. phases were washed with 1N HCl (400 ml), water (400 ml), saturated NaCl (400 ml), dried with magnesium sulphate and completely evaporated. The residue was taken up in methylene chloride and filtered through silica gel. The filtrate was concentrated and the product was purified by distillation. 107.76 g of product were obtained as a clear liquid. The yield was 71%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
161.26 mL
Type
reactant
Reaction Step Two
Quantity
104.5 g
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Mahmoudian - Novel Frontiers in the Production of Compounds for …, 2001 - Springer
This chapter is based on a lecture presented at the 9th European Congress on Biotechnology held in Belgium, Brussels (11-15th July 1999) and gives an overview of several …
Number of citations: 7 link.springer.com
A Stryjewska, K Kiepura, T Librowski… - Pharmacological …, 2013 - Springer
Industrial biotechnology has been defined as the use and application of biotechnology for the sustainable processing and production of chemicals, materials and fuels. It makes use of …
Number of citations: 8 link.springer.com

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